Cas no 25475-76-7 (Thiophen-3-amine hydrochloride)

Thiophen-3-amine hydrochloride is a heterocyclic organic compound featuring an amine functional group attached to a thiophene ring, in its hydrochloride salt form. This derivative is widely utilized as a versatile intermediate in pharmaceutical and agrochemical synthesis due to its reactive amine group, which facilitates further functionalization. The hydrochloride salt enhances stability and solubility, making it suitable for various reaction conditions. Its thiophene core contributes to unique electronic properties, often leveraged in the development of bioactive molecules. The compound is characterized by high purity and consistent performance, ensuring reliability in research and industrial applications. Proper handling and storage under anhydrous conditions are recommended to maintain its integrity.
Thiophen-3-amine hydrochloride structure
25475-76-7 structure
Product Name:Thiophen-3-amine hydrochloride
CAS No:25475-76-7
MF:C4H6ClNS
MW:135.615138530731
MDL:MFCD11226843
CID:1005846
PubChem ID:12413181
Update Time:2025-05-24

Thiophen-3-amine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • Thiophen-3-amine hydrochloride
    • 3-aminothiophene hydrochloride
    • chlorure de thienylammonium-3
    • thiophen-3-ylamine,hydrochloride
    • 3-Thiophenamine, hydrochloride
    • thiophen-3-amine;hydrochloride
    • BEBOUWGYKDEYIL-UHFFFAOYSA-N
    • MB09694
    • NE31591
    • Thiophen-3-amine--hydrogen chloride (1/1)
    • ST24050170
    • Z1962138158
    • DB-013080
    • MFCD11226843
    • DTXSID30497106
    • AKOS016007128
    • SY317146
    • AS-60076
    • A877575
    • EN300-80184
    • 3-aminothiophene hydrochloride;
    • SCHEMBL1031787
    • THIOPHEN-3-AMINEHYDROCHLORIDE
    • AMY15435
    • CS-D0258
    • thiophen-3-amine HCl
    • D77326
    • 25475-76-7
    • MDL: MFCD11226843
    • Inchi: 1S/C4H5NS.ClH/c5-4-1-2-6-3-4;/h1-3H,5H2;1H
    • InChI Key: BEBOUWGYKDEYIL-UHFFFAOYSA-N
    • SMILES: Cl.S1C=CC(=C1)N

Computed Properties

  • Exact Mass: 134.99100
  • Monoisotopic Mass: 134.9909481g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 0
  • Complexity: 46.8
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 54.3

Experimental Properties

  • PSA: 54.26000
  • LogP: 2.71350

Thiophen-3-amine hydrochloride Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on Thiophen-3-amine hydrochloride

Thiophen-3-amine Hydrochloride: A Comprehensive Overview

Thiophen-3-amine hydrochloride (CAS No. 25475-76-7) is a chemical compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, also known as 3-aminothiophene hydrochloride, is a derivative of thiophene, a five-membered heterocyclic aromatic compound with one sulfur atom. The presence of the amino group at the third position of the thiophene ring introduces unique chemical properties, making it a valuable molecule for various applications.

The structure of Thiophen-3-amine hydrochloride consists of a thiophene ring with an amino group (-NH2) attached at the third carbon atom. The hydrochloride form indicates that the compound exists as the salt of the amino group with hydrochloric acid. This form is often preferred for its stability and solubility in polar solvents, which are advantageous for synthetic and analytical purposes. The molecular formula of this compound is C4H5N S·HCl, and its molecular weight is approximately 141.69 g/mol.

Recent studies have highlighted the potential of Thiophen-3-amine hydrochloride in drug discovery and development. Due to its unique electronic properties and ability to act as a ligand in metal complexes, this compound has been explored for its role in designing novel pharmaceutical agents. For instance, researchers have investigated its use in creating bioactive molecules that target specific enzymes or receptors involved in diseases such as cancer and neurodegenerative disorders.

In addition to its pharmaceutical applications, Thiophen-3-amine hydrochloride has found utility in materials science. Its ability to form stable coordination complexes with transition metals makes it a promising candidate for applications in catalysis and sensor technology. Recent advancements have demonstrated its potential in enhancing the efficiency of catalytic processes used in organic synthesis, particularly in reactions involving oxidative transformations.

The synthesis of Thiophen-3-amine hydrochloride typically involves the reaction of thiophene derivatives with ammonia or ammonium salts under specific conditions. Recent research has focused on optimizing these synthesis methods to improve yield and purity, leveraging green chemistry principles to minimize environmental impact. For example, microwave-assisted synthesis has been employed to accelerate reaction times while reducing energy consumption.

From a chemical standpoint, Thiophen-3-amine hydrochloride exhibits interesting reactivity due to the electron-donating nature of the amino group. This reactivity enables it to participate in various organic reactions, such as nucleophilic substitutions, additions, and coupling reactions. Its ability to undergo these transformations makes it a versatile building block in organic synthesis.

Moreover, Thiophen-3-amine hydrochloride has been studied for its role in supramolecular chemistry. The compound's ability to form hydrogen bonds and coordinate with metal ions allows it to assemble into complex structures with potential applications in nanotechnology and molecular recognition systems.

In terms of spectroscopic analysis, Thiophen-3-amine hydrochloride exhibits characteristic absorption bands in UV-vis spectroscopy due to its conjugated π-system. These spectral features are valuable for identifying and quantifying the compound in various matrices, making it amenable to analytical techniques such as HPLC and mass spectrometry.

Recent studies have also explored the electrochemical properties of Thiophen-3-amine hydrochloride, particularly its redox behavior under different conditions. These investigations have provided insights into its potential use as an electroactive material in energy storage devices such as supercapacitors and batteries.

In conclusion, Thiophen-3-aminothiophene hydrochloride (CAS No. 25475-76-7) is a multifaceted compound with diverse applications across multiple disciplines. Its unique chemical properties make it an invaluable tool for researchers working in drug discovery, materials science, and organic synthesis. As ongoing research continues to uncover new aspects of this compound's behavior and utility, it is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

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